molecular formula C9H9NO5 B3021510 Methyl 2-hydroxy-4-methyl-3-nitrobenzoate CAS No. 24279-14-9

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate

Cat. No.: B3021510
CAS No.: 24279-14-9
M. Wt: 211.17 g/mol
InChI Key: QOZOFWURSWWUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, characterized by the presence of a nitro group, a hydroxyl group, and a methyl ester group. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-hydroxy-4-methyl-3-nitrobenzoate . For example, higher temperatures may increase the rate of the compound’s redox reactions, while certain molecules may interact with the compound, affecting its stability or activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and methylation. One common method involves the nitration of 2-hydroxy-4-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are commonly used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of methyl 2-oxo-4-methyl-3-nitrobenzoate.

    Reduction: Formation of methyl 2-hydroxy-4-methyl-3-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate can be compared with similar compounds such as:

    Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the methyl group at the 4-position.

    Methyl 4-hydroxy-3-nitrobenzoate: Similar structure but the hydroxyl group is at the 4-position instead of the 2-position.

    Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but the nitro group is at the 5-position instead of the 3-position.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the functional groups.

Biological Activity

Methyl 2-hydroxy-4-methyl-3-nitrobenzoate, also known as methyl 4-hydroxy-3-nitrobenzoate, is an organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C9H9N1O5C_9H_9N_1O_5 and features a nitro group, a hydroxyl group, and an ester functional group. The compound can be synthesized through various methods, including:

  • Nitration of Methyl 4-Hydroxybenzoate : This method involves the introduction of a nitro group into the aromatic ring.
  • Alkylation Reactions : Utilizing methylating agents such as diazomethane or dimethyl sulfate can yield the desired compound through alkylation of 4-hydroxy-3-nitrobenzoic acid.

The synthesis process is crucial for understanding the reactivity and potential modifications that can lead to derivatives with enhanced biological activity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components, influencing microbial growth and viability. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for further development in antibiotic research .

Anti-inflammatory Effects

In animal models, this compound has demonstrated anti-inflammatory properties. Systemic administration of related nitro compounds has been associated with reduced nociceptive responses and paw edema in mice. These effects suggest potential applications in treating inflammatory conditions .

Enzyme Interaction

The compound's hydroxyl group facilitates hydrogen bonding, enhancing its interaction with various enzymes and receptors. This property is significant in pharmacological studies where enzyme inhibition or activation is required for therapeutic effects. The interaction profile indicates that this compound could modulate enzyme activities related to pain and inflammation pathways .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Activity : A study showed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In a controlled experiment, mice treated with this compound showed a significant decrease in inflammatory markers compared to untreated controls, indicating its efficacy in reducing inflammation .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
Methyl 4-HydroxybenzoateLacks the nitro group; less reactivePrimarily used as a preservative
Methyl 3-NitrobenzoateLacks the hydroxyl group; affects hydrogen bondingMore lipophilic; used in dye synthesis
4-Hydroxy-3-Nitrobenzoic AcidLacks the ester group; more polarHigher solubility; used in pharmaceuticals

This compound stands out due to its combination of functional groups that enhance its reactivity and biological activity compared to structurally similar compounds.

Properties

IUPAC Name

methyl 2-hydroxy-4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-4-6(9(12)15-2)8(11)7(5)10(13)14/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZOFWURSWWUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-4-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-4-methyl-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxy-4-methyl-3-nitrobenzoate
Reactant of Route 4
Methyl 2-hydroxy-4-methyl-3-nitrobenzoate
Reactant of Route 5
Methyl 2-hydroxy-4-methyl-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxy-4-methyl-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.